4,4'-Bis(t-butyl)-1,1',2,2'-tetrakis(diphenylphosphino)ferrocene, 98% HiersoPHOS-5
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Overview
Description
4,4'-Bis(t-butyl)-1,1',2,2'-tetrakis(diphenylphosphino)ferrocene, 98% HiersoPHOS-5 is a useful research compound. Its molecular formula is C66H62FeP4 and its molecular weight is 1034.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 1034.315136 g/mol and the complexity rating of the compound is 530. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Synthesis and Structural Characteristics
- Synthesis Approach : The compound is synthesized by the action of 1,2-bis(diphenylphosphino)-4-tert-butylcyclopentadienyllithium on FeCl2, leading to the formation of 1,1′,2,2′-tetraphosphinoferrocene. This process highlights its complex synthesis route (Broussier et al., 2001).
- Structural Characteristics : The X-ray structure of this compound reveals a cisoid disposition of phosphino groups and conformational chirality. This provides insights into its unique molecular structure and potential for specific interactions (Broussier et al., 2001).
2. Complexation with Transition Metals
- Complexation Behavior : The compound exhibits complexation with Group IX and X elements (e.g., Rh, Pd, Ir), indicating its potential as a ligand in metal complexes. This aspect is crucial for its applications in catalysis and coordination chemistry (Broussier et al., 2001).
- Aurophilic Interactions : In gold(I) complexes, this compound demonstrates aurophilic interactions and dynamic shuttling of the [ClAu···AuCl] fragment, highlighting its role in facilitating unique metal-metal interactions (Rampazzi et al., 2016).
3. Catalytic Applications
- Hydroamination Catalysis : The compound, as part of bis(phosphino)ferrocene ligands, has been used in hydroamination reactions, showcasing its utility in facilitating important organic transformations (Wolfarth et al., 2020).
- Coordination Modes with Transition Metals : The behavior of the compound as a ligand shows different coordination modes with group 6 and 7 metals. This versatility in coordination modes is critical for its application in various metal complexes (André-Bentabet et al., 2002).
Properties
InChI |
InChI=1S/2C33H31P2.Fe/c2*1-33(2,3)26-24-31(34(27-16-8-4-9-17-27)28-18-10-5-11-19-28)32(25-26)35(29-20-12-6-13-21-29)30-22-14-7-15-23-30;/h2*4-25H,1-3H3; |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNMMBPSHLAVHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[C]1[CH][C]([C]([CH]1)P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5.CC(C)(C)[C]1[CH][C]([C]([CH]1)P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5.[Fe] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H62FeP4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1034.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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